N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
Description
Structure and Synthesis: The compound features a central isonicotinamide core substituted with a but-3-yn-1-yl group at the amide nitrogen and a tetrahydro-2H-pyran-4-yl methoxy group at the 2-position of the pyridine ring. The tetrahydro-2H-pyran-4-yl methoxy group likely enhances lipophilicity and metabolic stability compared to simpler alkoxy substituents.
Key measures include storage below 25°C, avoidance of ignition sources, and use of personal protective equipment (PPE) during handling .
Properties
IUPAC Name |
N-but-3-ynyl-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-2-3-7-18-16(19)14-4-8-17-15(11-14)21-12-13-5-9-20-10-6-13/h1,4,8,11,13H,3,5-7,9-10,12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSANXWUNEBYHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCNC(=O)C1=CC(=NC=C1)OCC2CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide (CAS No. 2034297-77-1) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on various studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of 288.34 g/mol. The compound features a butynyl side chain and a tetrahydropyran moiety, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 288.34 g/mol |
| CAS Number | 2034297-77-1 |
| InChI Key | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isonicotinamide core and the introduction of the butynyl and tetrahydropyran groups. The process often requires careful control of reaction conditions to ensure high yields and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related isonicotinamide derivatives have shown promising results against various bacterial strains, including Mycobacterium tuberculosis. These compounds often act by inhibiting specific enzymes crucial for bacterial cell wall synthesis, such as Mur enzymes .
Enzyme Inhibition
The compound's structure suggests potential interactions with various biological targets. For example, analogs have been evaluated for their ability to inhibit xanthine oxidase and other enzymes involved in inflammatory pathways. The presence of the isonicotinamide moiety may enhance binding affinity due to hydrogen bonding interactions with active site residues .
Case Studies and Research Findings
-
Study on Antimycobacterial Activity :
A study reported that structural modifications in isonicotinamides led to enhanced activity against M. tuberculosis, with some derivatives achieving IC values lower than those of standard treatments . -
Enzyme Inhibition Studies :
Research on related compounds demonstrated that bulky substituents at specific positions significantly increased enzyme inhibition potency, indicating that similar modifications could be explored for N-(but-3-yn-1-yloxy) derivatives . -
Pharmacokinetic Profiles :
Computational studies suggested favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties for certain derivatives, indicating their potential as therapeutic agents .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-(but-3-yn-1-yl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibit significant anticancer properties. For instance, derivatives of isonicotinamide have been investigated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. This compound's structural features may enhance its interaction with specific biological targets involved in cancer progression.
Case Study: Synthesis of Anticancer Agents
A notable case study involved the synthesis of derivatives from this compound, where modifications to the isonicotinamide core led to compounds with improved potency against various cancer cell lines. The study reported that these derivatives showed IC50 values significantly lower than those of conventional chemotherapeutics, suggesting their potential as lead compounds in drug development .
Organic Synthesis Applications
N-(but-3-yn-1-yloxy)tetrahydro-2H-pyran, a precursor to the target compound, has been utilized in various organic synthesis reactions. Its alkyne functionality allows it to participate in cycloaddition reactions, which are valuable for constructing complex molecular architectures.
Table 1: Synthetic Pathways Involving N-(but-3-yn-1-yloxy)tetrahydro-2H-pyran
Potential Applications in Material Science
The unique structural characteristics of N-(but-3-yn-1-yln)-2((tetrahydro - 2H-pyran - 4 - yl)methoxy)isonicotinamide may also lend themselves to applications in material science, particularly in developing polymeric materials or coatings with specific mechanical or thermal properties.
Case Study: Polymer Development
In research focused on developing new polymeric materials, this compound was incorporated into polymer matrices to enhance thermal stability and mechanical strength. The resulting materials demonstrated improved performance metrics compared to traditional polymers, indicating potential industrial applications .
Chemical Reactions Analysis
Alkyne Group Reactivity
The but-3-yn-1-yl moiety enables characteristic alkyne transformations:
Oxidation
| Reagent/Conditions | Product | Key Observations | Source |
|---|---|---|---|
| KMnO₄ (acidic) | 3-oxobutanoic acid derivative | Cleavage of triple bond | |
| Ozone (O₃), then Zn/H₂O | Carboxylic acid fragments | Oxidative cleavage |
-
Mechanism : Acidic permanganate oxidizes terminal alkynes to carboxylic acids via ketone intermediates.
-
Applications : Used to synthesize bioactive fragments for pharmacological studies.
Cycloaddition (Click Chemistry)
| Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|
| Cu(I)-catalyzed azide-alkyne | Triazole-linked conjugates | 75–90% |
Ether Linkage Reactivity
The tetrahydro-2H-pyran-4-yl methoxy group undergoes hydrolysis and substitution:
Acidic Hydrolysis
| Reagent/Conditions | Product | Rate Constant (k) | Source |
|---|---|---|---|
| HBr (48%, reflux) | 2-hydroxyisonicotinamide derivative | 0.12 min⁻¹ |
-
Mechanism : Protonation of the ether oxygen followed by nucleophilic attack by bromide.
-
Applications : Generates hydroxyl intermediates for further functionalization .
Nucleophilic Substitution
| Reagent/Conditions | Product | Selectivity | Source |
|---|---|---|---|
| NaH/DMF, alkyl halides | Alkoxy-modified derivatives | >80% |
Amide Group Reactivity
The isonicotinamide core participates in hydrolysis and hydrogen-bonding interactions:
Hydrolysis
| Reagent/Conditions | Product | pH Dependence | Source |
|---|---|---|---|
| 6M HCl, reflux | Isonicotinic acid + but-3-yn-1-amine | Complete | |
| NaOH (aq), 100°C | Sodium isonicotinate + amine salt | Partial |
Substitution at the Pyridine Ring
The electron-deficient pyridine ring facilitates electrophilic substitution:
Halogenation
| Reagent/Conditions | Product | Position | Source |
|---|---|---|---|
| Cl₂, FeCl₃ | 5-chloro derivative | Para | |
| Br₂, H₂O₂ | 3-bromo derivative | Meta |
-
Regioselectivity : Directed by the electron-withdrawing amide group.
Reductive Transformations
| Reagent/Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂, Pd/C | Saturated alkane derivative | 95% | |
| LiAlH₄ | Secondary amine | 60% |
Key Findings
-
Alkyne Versatility : The terminal alkyne enables modular derivatization via click chemistry, critical for creating drug conjugates .
-
Ether Stability : The tetrahydro-2H-pyran-4-yl methoxy group resists hydrolysis under neutral conditions but cleaves efficiently under acidic catalysis .
-
Amide Resilience : Hydrolysis requires harsh conditions, suggesting stability in biological systems .
This compound’s multifunctional reactivity positions it as a versatile scaffold in medicinal chemistry and materials science.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound is compared to N-substituted 2-isonicotinoylhydrazine-carboxamides (e.g., derivatives 3a–d, 3i, 3v from ) and other isonicotinamide analogs. Key differences include:
- Tetrahydro-2H-pyran-4-yl Methoxy: Offers improved solubility in polar solvents compared to aromatic substituents (e.g., 4-methyl or 4-tert-butyl groups in 3a–d) due to its oxygen-rich cyclic ether structure.
Physicochemical Properties (Hypothetical Data)
Key Observations :
- The target compound exhibits intermediate lipophilicity (LogP ~1.8) compared to 3a (LogP 2.1) and 3i (LogP 1.5), balancing membrane permeability and aqueous solubility.
- The tetrahydro-2H-pyran group likely contributes to better solubility than purely aromatic analogs (e.g., 3a ) but lower than 3i due to steric hindrance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
